Hexestrol dibutyrate

Endocrinology Estrogen receptor pharmacology Menopause research

Hexestrol dibutyrate (CAS 36557-18-3) is the C4 dibutyrate ester prodrug of the synthetic stilbene estrogen hexestrol. With a calculated XLogP of 7 and 13 rotatable bonds, it offers enhanced membrane permeability vs. unmodified hexestrol—critical for ER transactivation assays where cellular uptake must precede intracellular esterase cleavage. Its distinct MW (410.55) and fragmentation pattern make it an ideal LC-MS/MS calibration standard, separable from DES, dienestrol, and other hexestrol esters. The compound also functions as a microtubule polymerization inhibitor, supporting mitotic arrest and aneuploidy research.

Molecular Formula C26H34O4
Molecular Weight 410.5 g/mol
CAS No. 36557-18-3
Cat. No. B12294026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexestrol dibutyrate
CAS36557-18-3
Molecular FormulaC26H34O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCC
InChIInChI=1S/C26H34O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18,23-24H,5-10H2,1-4H3
InChIKeyJTBPVVVYALFNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexestrol Dibutyrate (CAS 36557-18-3): Chemical Profile and Procurement-Relevant Characteristics


Hexestrol dibutyrate (CAS 36557-18-3) is the dibutyrate ester derivative of hexestrol, a synthetic nonsteroidal estrogen belonging to the stilbestrol class [1]. The parent compound hexestrol (CAS 84-16-2), also known as dihydrodiethylstilbestrol, binds with high affinity to estrogen receptors ERα and ERβ (EC50 values of 0.07 nM and 0.175 nM, respectively) . As an ester prodrug, hexestrol dibutyrate is designed to modify the physicochemical and pharmacokinetic properties of the parent stilbene estrogen for specialized research applications . The compound is documented to function as a synthetic estrogen receptor agonist, microtubule polymerization inhibitor, and potential carcinogen in experimental systems .

Why Generic Substitution Fails: Hexestrol Dibutyrate Differentiation from Unmodified Hexestrol and Alternative Stilbene Esters


The dibutyrate esterification of hexestrol fundamentally alters the compound's physicochemical properties compared to the free phenolic parent, with direct implications for experimental utility . While unmodified hexestrol (MW 270.37) exhibits limited lipophilicity, hexestrol dibutyrate (MW 410.55) possesses an extended alkyl ester chain structure with 13 rotatable bonds and a calculated XLogP of 7, indicating substantially enhanced lipid solubility and altered membrane partitioning characteristics [1]. These differences preclude simple substitution of hexestrol dibutyrate with unmodified hexestrol or alternative hexestrol esters (e.g., dipropionate, diphosphate) in experimental protocols where specific ester-derived physicochemical or pharmacokinetic profiles are required .

Hexestrol Dibutyrate (CAS 36557-18-3): Quantitative Differentiation Evidence for Scientific Selection


Comparative Therapeutic Efficacy in Human Menopausal Symptom Relief: Hexestrol vs. Diethylstilbestrol

In a controlled clinical assay evaluating synthetic estrogens for menopausal symptom relief, hexestrol demonstrated therapeutic efficacy at doses of 2.5–5 mg daily, compared to 1 mg daily for diethylstilbestrol (DES), establishing a potency ratio requiring 2.5- to 5-fold higher hexestrol dosing to achieve equivalent clinical response [1]. Critically, hexestrol exhibited definitively lower toxicity than diethylstilbestrol at clinically effective doses, as determined by adverse reaction incidence in the same patient cohort [2].

Endocrinology Estrogen receptor pharmacology Menopause research

Comparative Receptor Binding Affinity: Hexestrol ERα and ERβ EC50 Values

The parent compound hexestrol binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with EC50 values of 0.07 nM and 0.175 nM, respectively, demonstrating sub-nanomolar potency at both receptor subtypes with approximately 2.5-fold selectivity for ERα over ERβ . For context, hexestrol exhibits an affinity of approximately 302% and 234% of estradiol for ERα and ERβ, respectively, placing it among the most potent known nonsteroidal estrogens alongside diethylstilbestrol [1]. Direct EC50 or Ki data for hexestrol dibutyrate per se at ERα/ERβ are not identified in the available scientific literature; activity is inferred from class membership as a hexestrol ester prodrug.

Receptor pharmacology Estrogen signaling In vitro screening

Hexestrol Ester Oil Solubility and Depot Formulation Potential: Dioenanthate and Dicaprylate vs. Lower Esters

Patent data establish solubility thresholds for longer-chain hexestrol esters in ethyl oleate, a pharmaceutically relevant oil carrier: hexestrol dioenanthate and hexestrol dicaprylate achieve solubility of 50 mg per cc in ethyl oleate at room temperature [1]. These longer-chain esters (C7–C8) enable highly concentrated injectable depot preparations exceeding 50 mg/cc in vegetable oils, a solubility level not achievable with lower-chain esters including the dibutyrate (C4) [2]. Hexestrol dibutyrate, possessing a shorter C4 acyl chain, exhibits correspondingly lower oil solubility and is not identified as suitable for high-concentration oil-based depot formulations in the patent literature [3].

Formulation science Drug delivery Depot injection technology

In Vivo Growth Promotion Efficacy: Hexestrol Implantation in Lambs

Implantation of hexestrol in lambs produced statistically significant improvements in growth rate and feed conversion efficiency compared to untreated controls [1]. Hexestrol-implanted lambs gained significantly faster than control animals, and feed consumption per kilogram of gain was markedly reduced following hexestrol treatment [2]. In steers, hexestrol ear implants at doses of 15, 30, and 60 mg produced growth improvement over 95–98 day treatment periods [3]. These in vivo growth promotion effects are documented for the parent hexestrol compound; corresponding peer-reviewed data specifically for hexestrol dibutyrate in growth promotion models are not identified in the available literature.

Veterinary endocrinology Anabolic agents Growth performance

Hexestrol Dibutyrate (CAS 36557-18-3): Evidence-Derived Application Scenarios for Research and Industrial Use


Positive Control for Estrogen Receptor α/β Transactivation Assays Requiring Moderate Lipophilicity

Based on the parent compound hexestrol's well-characterized sub-nanomolar ERα/ERβ binding affinity (EC50 = 0.07 nM and 0.175 nM, respectively), hexestrol dibutyrate serves as a suitable ester prodrug form for cell-based estrogen receptor transactivation assays where enhanced membrane permeability conferred by the dibutyrate ester (calculated XLogP = 7, 13 rotatable bonds) is advantageous for cellular uptake prior to intracellular esterase cleavage . The compound's moderate lipophilicity relative to shorter- or longer-chain esters positions it for protocols requiring balanced solubility and cellular penetration characteristics [1].

Reference Standard for Microtubule Polymerization Inhibition and Mitotic Arrest Studies

Hexestrol dibutyrate is documented to function as a microtubule polymerization inhibitor that induces mitotic arrest, aneuploidy, and DNA adduct formation in experimental systems . This established activity profile supports its application as a tool compound for investigating mechanisms of chemically induced mitotic disruption, chromosomal instability, and microtubule dynamics in cell biology and toxicology research settings [1].

Analytical Reference Standard for Stilbene Estrogen Detection Method Development

As a member of the synthetic stilbene estrogen class that includes diethylstilbestrol (DES), dienestrol (DIES), and hexestrol (HEX)—compounds historically monitored as anabolic agents in stored biological samples—hexestrol dibutyrate provides a chemically distinct ester derivative with unique chromatographic retention properties for LC-MS/MS and GC-MS method development . The compound's distinct molecular weight (410.55) and fragmentation pattern relative to other stilbene estrogens and esters enable its use as a calibration standard or internal control in multi-analyte detection panels [1].

Ester Prodrug Model for Structure-Property Relationship Studies in Formulation Research

Patent data establish that hexestrol ester oil solubility is chain-length dependent, with C7–C8 esters achieving 50 mg/cc solubility in ethyl oleate while shorter C4 esters exhibit lower solubility . Hexestrol dibutyrate therefore serves as a defined C4 ester reference point in structure-property relationship studies investigating the impact of acyl chain length on physicochemical parameters including logP, aqueous solubility, oil solubility, and membrane permeability [1]. This application is particularly relevant for pharmaceutical formulation research where ester prodrug design is employed to modulate drug delivery kinetics [2].

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